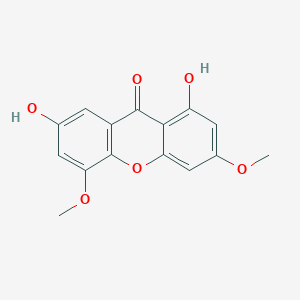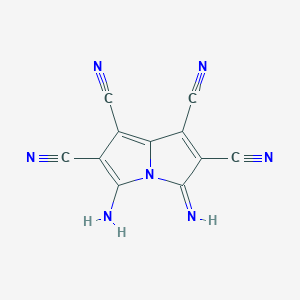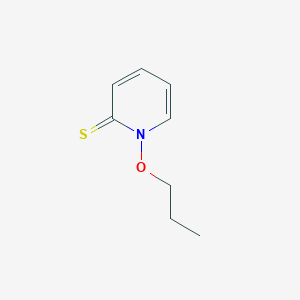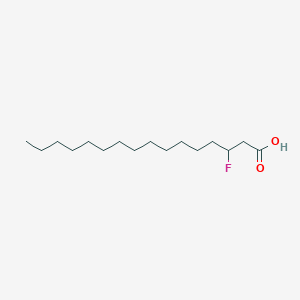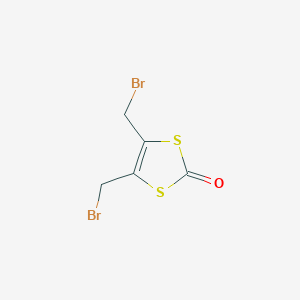
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile is an organic compound that features a naphthalene core substituted with a benzyloxy group and two cyano groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is then functionalized to introduce the benzyloxy group.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile formation reaction, often using reagents such as cyanogen bromide or other nitrile sources under specific conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the benzyloxy group, making it less versatile in certain applications.
1,4-Dicyanobenzene: A simpler structure with different electronic properties.
4,5-Dichlorophthalonitrile: Contains chlorine substituents, leading to different reactivity.
Uniqueness
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the benzyloxy and cyano groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
140375-32-2 |
|---|---|
Molekularformel |
C19H12N2O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
5-phenylmethoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c20-11-16-9-15-7-4-8-19(18(15)10-17(16)12-21)22-13-14-5-2-1-3-6-14/h1-10H,13H2 |
InChI-Schlüssel |
IWLJOPJIAVDATA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=CC(=C(C=C32)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


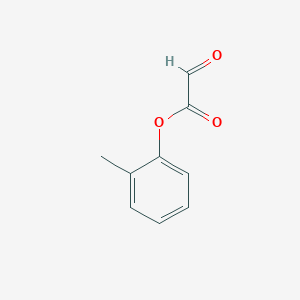
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
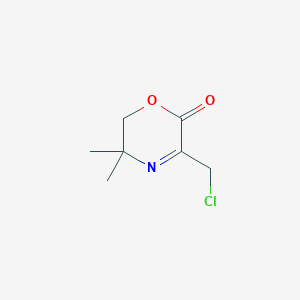

![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
